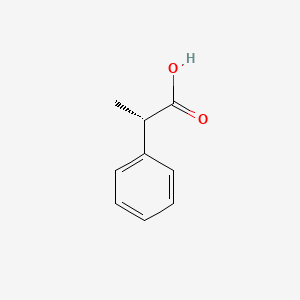

(S)-(+)-2-Phenylpropionic acid

Overview

Description

(S)-(+)-2-Phenylpropionic acid, also known as (S)-α-methylbenzeneacetic acid, is an organic compound with the molecular formula C9H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as non-steroidal anti-inflammatory drugs (nsaids), work by inhibiting the activity of cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes are involved in the synthesis of key biological mediators, namely prostaglandins, which are involved in inflammation .

Mode of Action

If we consider the action of similar compounds, like nsaids, they work by inhibiting the activity of cyclooxygenase enzymes . This inhibition suppresses the production of prostaglandins and thromboxanes, leading to a reduction in inflammation .

Biochemical Pathways

It’s known that the inhibition of cyclooxygenase enzymes by similar compounds affects the synthesis of prostaglandins and thromboxanes . These substances play crucial roles in various physiological processes, including inflammation and blood clotting .

Pharmacokinetics

Similar compounds, such as loxoprofen, a propionic acid derivative, have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The major exception is naproxen, which has a half-life of about 15 hours .

Result of Action

The inhibition of cyclooxygenase enzymes by similar compounds leads to a reduction in the production of prostaglandins and thromboxanes . This results in a decrease in inflammation and a reduction in the propensity for blood clotting .

Action Environment

It’s known that microorganisms can develop tolerance to acid stresses by adopting preventive measures . This could potentially influence the action of (S)-(+)-2-Phenylpropionic acid, especially in microbial-based applications.

Biochemical Analysis

Biochemical Properties

(S)-2-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of amino acids and fatty acids. It interacts with several enzymes, including acyl-CoA synthetase and acyl-CoA dehydrogenase, which are involved in the activation and oxidation of fatty acids. These interactions facilitate the conversion of (S)-2-phenylpropanoic acid into its corresponding CoA derivative, which can then enter various metabolic pathways .

Additionally, (S)-2-phenylpropanoic acid can interact with proteins such as albumin, which helps in its transport within the bloodstream. The nature of these interactions is primarily based on hydrophobic and electrostatic forces, allowing the compound to bind to specific sites on the protein surface .

Cellular Effects

(S)-2-phenylpropanoic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (S)-2-phenylpropanoic acid can activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in regulating lipid metabolism and energy homeostasis .

Moreover, (S)-2-phenylpropanoic acid can affect gene expression by acting as a ligand for nuclear receptors, leading to the transcription of genes involved in fatty acid oxidation and glucose metabolism. This compound also impacts cellular metabolism by enhancing the β-oxidation of fatty acids, thereby increasing the production of ATP .

Molecular Mechanism

The molecular mechanism of (S)-2-phenylpropanoic acid involves its binding interactions with various biomolecules. One of the primary mechanisms is the activation of PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. By binding to these receptors, (S)-2-phenylpropanoic acid induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes .

Additionally, (S)-2-phenylpropanoic acid can inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in fatty acid biosynthesis, thereby promoting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-phenylpropanoic acid can vary over time due to its stability and degradation. Studies have shown that (S)-2-phenylpropanoic acid is relatively stable under physiological conditions, but it can undergo degradation when exposed to extreme pH or temperature . Over time, the compound’s effects on cellular function may diminish as it degrades, leading to a decrease in its efficacy in in vitro or in vivo studies .

Long-term exposure to (S)-2-phenylpropanoic acid in laboratory settings has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity. These changes are often reversible upon the removal of the compound, indicating that its effects are dependent on its presence and concentration .

Dosage Effects in Animal Models

The effects of (S)-2-phenylpropanoic acid in animal models vary with different dosages. At low doses, the compound has been shown to enhance fatty acid oxidation and improve metabolic health without causing significant adverse effects . At higher doses, (S)-2-phenylpropanoic acid can exhibit toxic effects, including liver damage and oxidative stress .

Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response. Beyond this threshold, increasing the dosage may not proportionally increase the effects, and instead, may lead to toxicity . Therefore, careful dosage optimization is crucial when using (S)-2-phenylpropanoic acid in animal studies.

Metabolic Pathways

(S)-2-phenylpropanoic acid is involved in several metabolic pathways, including the β-oxidation of fatty acids and the citric acid cycle. Upon activation by acyl-CoA synthetase, (S)-2-phenylpropanoic acid is converted into its CoA derivative, which can then undergo β-oxidation to produce acetyl-CoA . Acetyl-CoA enters the citric acid cycle, where it is further metabolized to generate ATP, NADH, and FADH2 .

The compound also interacts with enzymes such as carnitine palmitoyltransferase, which facilitates its transport into the mitochondria for β-oxidation. These interactions are essential for maintaining metabolic flux and energy production within cells .

Transport and Distribution

The transport and distribution of (S)-2-phenylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. In the bloodstream, (S)-2-phenylpropanoic acid binds to albumin, which helps in its distribution to various tissues . Within cells, the compound is transported by fatty acid transport proteins (FATPs) and carnitine palmitoyltransferase, which facilitate its uptake and transport into the mitochondria for β-oxidation .

The localization and accumulation of (S)-2-phenylpropanoic acid within tissues are influenced by its interactions with these transporters and binding proteins. These interactions ensure that the compound reaches its target sites and exerts its biological effects .

Subcellular Localization

(S)-2-phenylpropanoic acid is primarily localized in the mitochondria, where it undergoes β-oxidation to produce energy. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondria . Once inside the mitochondria, (S)-2-phenylpropanoic acid interacts with enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase .

The activity and function of (S)-2-phenylpropanoic acid are closely linked to its subcellular localization, as its metabolic effects are primarily exerted within the mitochondria. This localization ensures that the compound can efficiently participate in energy production and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Phenylpropionic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of α-phenylacrylic acid using a chiral catalyst. This method provides high enantioselectivity and yields the desired (S)-enantiomer. Another method involves the resolution of racemic 2-phenylpropanoic acid using chiral amines or enzymes to separate the (S)-enantiomer from the ®-enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Phenylpropionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can yield (S)-2-phenylpropanol using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions such as esterification or amidation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products Formed:

Oxidation: Benzoic acid.

Reduction: (S)-2-phenylpropanol.

Esterification: Esters of this compound.

Scientific Research Applications

(S)-(+)-2-Phenylpropionic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: this compound is used in the manufacture of fine chemicals and as a precursor for the synthesis of fragrances and flavors.

Comparison with Similar Compounds

®-2-phenylpropanoic acid: The enantiomer of (S)-(+)-2-Phenylpropionic acid with different stereochemistry.

Benzoic acid: A structurally similar compound with a carboxylic acid group attached directly to a benzene ring.

Phenylacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical production. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name |

(2S)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-24-3 | |

| Record name | (+)-2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988109NFBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain enantiomerically pure (S)-2-Phenylpropanoic acid?

A1: Several approaches have been explored for the enantioselective synthesis of (S)-2-Phenylpropanoic acid:

- Asymmetric Epoxidation and Ring-Opening: One method utilizes the Poly-(D)-leucine-catalyzed epoxidation of chalcone to yield a specific epoxide. This epoxide undergoes ring-opening with trimethylaluminum followed by reduction and oxidative cleavage to afford (S)-2-Phenylpropanoic acid. []

- Enzymatic Resolution: Employing Gluconobacter oxydans for the enantioselective oxidation of (RS)-2-phenyl-1-propanol provides another pathway to (S)-2-Phenylpropanoic acid. This biotransformation approach offers the advantage of utilizing biological catalysts. []

Q2: How does the stereochemistry of (S)-2-Phenylpropanoic acid influence its complexation with cyclodextrins?

A2: Studies investigating the complexation of (S)-2-Phenylpropanoic acid and its (R)-enantiomer with various cyclodextrin derivatives reveal intriguing stereoselective interactions. For instance, 3A-amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin exhibits different binding affinities for (R)- and (S)-2-Phenylpropanoic acid, indicating a chiral recognition ability of the cyclodextrin cavity. [] Similarly, other modified β-cyclodextrins, such as those containing linear and cyclic alkyl triamines, show varied complexation constants for the two enantiomers, highlighting the importance of stereochemistry in host-guest interactions. []

Q3: What factors influence the stability of host-guest complexes between (S)-2-Phenylpropanoic acid and cyclodextrins?

A3: The stability of these complexes is governed by a combination of factors:

- Electrostatic Interactions: Charge-charge interactions between the carboxylic acid group of the guest and charged substituents on the cyclodextrin rim can contribute to stability. This is evident in the higher binding constants observed with protonated amino-substituted cyclodextrins. [, ]

- Steric Effects: The size and substitution pattern of both the cyclodextrin and the guest molecule play a crucial role in complex formation and stability. This is exemplified by the differences in binding affinities observed for (S)-2-Phenylpropanoic acid with α-cyclodextrin, β-cyclodextrin, and their methylated derivatives. []

Q4: Has (S)-2-Phenylpropanoic acid been used as a building block for chiral disulfides? What makes these disulfides interesting?

A4: Yes, (S)-2-Phenylpropanoic acid has been utilized in the synthesis of chiral disulfides. Researchers have employed it to create analogs of phenylacetyl disulfide and 5-methyl-3H-1,2,4-dithiazol-3-one. These chiral disulfides are of interest due to their potential as reagents for enantioselective sulfurisation reactions. [] Notably, the disulfides derived from (S)-2-Phenylpropanoic acid were found to possess high specific rotations, suggesting a preferred helicity in solution, as supported by X-ray crystallography and density functional theory calculations. []

Q5: What metabolic pathways are involved in the breakdown of cumene, and how do they relate to (S)-2-Phenylpropanoic acid?

A5: Studies on the metabolism of cumene (isopropylbenzene) in rabbits provide insight into the stereoselective formation of (S)-2-Phenylpropanoic acid. The metabolic pathway involves an initial ω-hydroxylation of cumene, preferentially at the pro-S methyl group, leading to the formation of (R)-(+)-2-phenyl-1-propanol. This intermediate then undergoes stereochemical inversion during oxidation to yield (S)-(+)-2-Phenylpropanoic acid. [] This metabolic pathway highlights the significance of enzymatic selectivity in producing specific enantiomers of pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)

![(6-nitro-4H-1,3-benzodioxin-8-yl)methyl (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoate](/img/structure/B1224420.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224421.png)

![2-[[1-Oxo-2-(phenylthio)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224424.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide](/img/structure/B1224425.png)

![5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one](/img/structure/B1224426.png)

![(4Z)-4-[[4-(difluoromethoxy)phenyl]methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione](/img/structure/B1224428.png)

![2-[[(3-Methylphenyl)-oxomethyl]amino]benzoic acid (3,5-dimethyl-4-isoxazolyl)methyl ester](/img/structure/B1224430.png)

![2-[[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-6-ethyl-5-methyl-3-pyridinecarbonitrile](/img/structure/B1224432.png)

![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3-methylbenzamide](/img/structure/B1224438.png)

![2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224439.png)